5-(Cyclopropylmethyl)-2-methylfuran-3-carboxylic acid

Lipophilicity Permeability Drug-likeness

5-(Cyclopropylmethyl)-2-methylfuran-3-carboxylic acid (CAS 2059956-21-5) is a trisubstituted furan-3-carboxylic acid derivative bearing a cyclopropylmethyl substituent at the 5-position and a methyl group at the 2-position of the furan ring. With a molecular formula of C₁₀H₁₂O₃, a molecular weight of 180.20 Da, and a computed LogP of 2.24, this compound occupies a distinct physicochemical space relative to its closest commercial analogs—most notably the 5-cyclopropyl (CAS 698990-99-7, XlogP 1.5) and the unsubstituted 2-methylfuran-3-carboxylic acid scaffold (CAS 6947-94-0, LogP 1.29).

Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
Cat. No. B13187699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Cyclopropylmethyl)-2-methylfuran-3-carboxylic acid
Molecular FormulaC10H12O3
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCC1=C(C=C(O1)CC2CC2)C(=O)O
InChIInChI=1S/C10H12O3/c1-6-9(10(11)12)5-8(13-6)4-7-2-3-7/h5,7H,2-4H2,1H3,(H,11,12)
InChIKeyYZPQSYHIAFKFGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Cyclopropylmethyl)-2-methylfuran-3-carboxylic acid: A Differentiated Furan-3-carboxylic Acid Building Block for Lead Optimization and Medicinal Chemistry Procurement


5-(Cyclopropylmethyl)-2-methylfuran-3-carboxylic acid (CAS 2059956-21-5) is a trisubstituted furan-3-carboxylic acid derivative bearing a cyclopropylmethyl substituent at the 5-position and a methyl group at the 2-position of the furan ring . With a molecular formula of C₁₀H₁₂O₃, a molecular weight of 180.20 Da, and a computed LogP of 2.24, this compound occupies a distinct physicochemical space relative to its closest commercial analogs—most notably the 5-cyclopropyl (CAS 698990-99-7, XlogP 1.5) and the unsubstituted 2-methylfuran-3-carboxylic acid scaffold (CAS 6947-94-0, LogP 1.29) . The compound is supplied as a research-grade building block (purity ≥95%) and serves as a versatile intermediate for structure–activity relationship (SAR) exploration, fragment-based drug discovery, and the synthesis of functionally diverse heterocyclic libraries .

Why 5-(Cyclopropylmethyl)-2-methylfuran-3-carboxylic acid Cannot Be Replaced by Generic Furan-3-carboxylic Acid Analogs Without Risking SAR Disruption


Furan-3-carboxylic acid derivatives are not interchangeable scaffolds: the identity, size, and conformational properties of the 5-position substituent directly modulate lipophilicity, molecular flexibility, and target-binding geometry . The cyclopropylmethyl group in this compound introduces a methylene spacer between the cyclopropane ring and the furan core, generating three rotatable bonds versus only two in the 5-cyclopropyl direct analog—an additional degree of conformational freedom that can critically alter pharmacophoric presentation and protein–ligand complementarity . Moreover, the computed LogP difference (Δ ≈ +0.74 relative to the 5-cyclopropyl analog) translates to a predicted ~5.5-fold increase in octanol–water partition coefficient, which has material consequences for passive membrane permeability, microsomal metabolic stability, and off-target promiscuity risk . Selecting a generic 5-substituted or unsubstituted furan-3-carboxylic acid without accounting for these quantitative physicochemical differences risks producing misleading SAR, confounding biological assay readouts, and wasting synthetic resources on analogs with divergent pharmacokinetic behavior.

Quantitative Differentiation Evidence: 5-(Cyclopropylmethyl)-2-methylfuran-3-carboxylic acid vs. Closest Structural Analogs


Lipophilicity Differentiation: ΔLogP ≈ +0.74 vs. 5-Cyclopropyl Analog and ΔLogP ≈ +0.95 vs. Unsubstituted Scaffold

The target compound exhibits a computed LogP of 2.24 (vendor-calculated value), which is 0.74 log units higher than the 5-cyclopropyl direct analog (XlogP 1.5) and 0.95 log units higher than the unsubstituted 2-methylfuran-3-carboxylic acid scaffold (LogP 1.29) . This LogP difference corresponds to an approximately 5.5-fold greater predicted octanol–water partitioning relative to the 5-cyclopropyl analog and an approximately 8.9-fold increase relative to the bare scaffold, positioning the target compound in a more favorable lipophilicity range (LogP 1–3) for oral drug-like permeability according to the Lipinski rule-of-five framework .

Lipophilicity Permeability Drug-likeness ADME

Molecular Flexibility Advantage: +1 Rotatable Bond and +14 Da MW vs. 5-Cyclopropyl Analog

The target compound possesses 3 rotatable bonds and a molecular weight of 180.20 Da, compared with 2 rotatable bonds and 166.17 Da for the 5-cyclopropyl direct analog . The additional methylene spacer (CH₂) in the cyclopropylmethyl substituent increases the molecular weight by 14.03 Da while introducing one extra freely rotating bond, expanding the accessible conformational ensemble without significantly altering the topological polar surface area (TPSA: 50.44 Ų for both compounds) . This structural feature allows the cyclopropyl ring to sample a broader range of spatial orientations relative to the furan core, which can be decisive in protein binding pockets where optimal van der Waals contacts require precise angular positioning of the cyclopropane moiety .

Conformational Flexibility Molecular Recognition Entropic Penalty Fragment Growth

Class-Level Biological Precedent: 2-Methylfuran-3-carboxylic Acid Derivatives as Lipoxygenase Inhibitors (IC₅₀ 12.8 µM Benchmark)

Although no direct target-specific assay data have been publicly reported for 5-(cyclopropylmethyl)-2-methylfuran-3-carboxylic acid itself, the 2-methylfuran-3-carboxylic acid scaffold has been validated as a productive core for enzyme inhibition. In a systematic SAR study, 2-methyl-4-(2-oxo-2-phenyl-ethyl)-5-phenyl-furan-3-carboxylic acid alkyl ester derivatives were evaluated against soybean lipoxygenase (SLO), with the most potent congener (compound 3g, a 5-(4-bromophenyl)-substituted derivative) achieving an IC₅₀ of 12.8 µM [1]. The 2-methylfuran-3-carboxylic acid carboxylate moiety serves as a key hydrogen-bond anchor in the enzyme active site, and modulation of the 5-position substituent—where the cyclopropylmethyl group of the target compound resides—provides a direct handle for tuning steric occupancy and lipophilic contact within the binding pocket [1].

Lipoxygenase Inhibition Anti-inflammatory Structure–Activity Relationship Heterocyclic Inhibitors

Cyclopropylmethyl Group as a Privileged Medicinal Chemistry Fragment: Metabolic Stability and Binding Affinity Precedent

The cyclopropylmethyl (CPM) group is recognized as a privileged fragment in medicinal chemistry, valued for its stereoelectronic properties in optimizing drug metabolic stability and target binding affinity [1]. FDA-approved drugs incorporating the CPM motif include naltrexone (opioid receptor antagonist) and nalfurafine (antipruritic κ-opioid agonist), demonstrating the translational viability of this substituent [2]. In a related chemotype, a furan-3-carboxylic acid biphenyl-amide derivative bearing a cyclopropylmethyl-carbamoyl substituent (CHEMBL516287) displayed a Ki of 940 nM in a competitive binding assay, confirming that the CPM group can productively engage protein targets when installed on furan-3-carboxylic acid frameworks [3]. The CPM group's cyclopropane ring is known to reduce cytochrome P450-mediated oxidative metabolism relative to unstrained alkyl substituents while maintaining favorable van der Waals contacts, and the methylene spacer mitigates the intrinsic ring strain that can otherwise lead to metabolic bioactivation via ring-opening pathways [1].

Cyclopropylmethyl Privileged Fragment Metabolic Stability Drug Design

Structural Uniqueness Among Commercial Furan-3-carboxylic Acid Building Blocks: Cyclopropylmethyl vs. Cyclopropyl Substitution

A comparative analysis of commercially available 5-substituted-2-methylfuran-3-carboxylic acid building blocks reveals that the cyclopropylmethyl-substituted variant (CAS 2059956-21-5) occupies a distinct structural niche . The 5-cyclopropyl analog (CAS 698990-99-7) features direct attachment of the cyclopropane ring to the furan core (C–C bond between sp² furan carbon and cyclopropyl CH), resulting in a conformationally restricted geometry with limited rotational freedom at the 5-position . In contrast, the target compound's cyclopropylmethyl substituent inserts a methylene spacer, enabling the cyclopropane ring to adopt multiple low-energy rotamers relative to the furan plane—a feature exploited in the synthesis of cyclopropyl-substituted furans via Brønsted acid-promoted cascade reactions [1]. This structural distinction is analogous to the difference between phenyl and benzyl substitution in medicinal chemistry: the spacer atom fundamentally alters the shape, electrostatic surface, and protein-binding pharmacophore of the molecule .

Chemical Space Building Block Diversity Scaffold Novelty Fragment Library Design

Optimal Application Scenarios for 5-(Cyclopropylmethyl)-2-methylfuran-3-carboxylic acid Based on Quantitative Differentiation Evidence


Hit-to-Lead Optimization Requiring Fine-Tuned Lipophilicity (LogP ~2.2) for Intracellular Target Engagement

In kinase, epigenetic target, or nuclear receptor programs where achieving a LogP in the 2.0–2.5 range is critical for balancing passive cell permeability against aqueous solubility, the target compound (LogP 2.24) offers a near-ideal starting point compared to the less lipophilic 5-cyclopropyl analog (LogP 1.5, potentially insufficient for membrane crossing) or the excessively lipophilic 2-propyl variant (predicted LogP >3.0, risking solubility-limited absorption and promiscuous binding). The 0.74 LogP advantage over the 5-cyclopropyl analog can translate into measurably higher intracellular compound exposure in cell-based phenotypic or target-engagement assays, enabling SAR studies that would be confounded by poor permeability if the cyclopropyl analog were used instead.

Fragment-Based Drug Discovery (FBDD) Library Expansion into Under-Explored Furan Chemical Space

The compound's low molecular weight (180.20 Da), compliance with the rule-of-three fragment criteria (MW <300, LogP ≤3, H-bond donors ≤3, H-bond acceptors ≤3), and the conformational flexibility introduced by the cyclopropylmethyl spacer (3 rotatable bonds) make it a high-value addition to fragment screening libraries . Unlike the rigid 5-cyclopropyl analog (2 rotatable bonds), the target compound can present multiple low-energy conformations to protein binding sites, increasing the probability of detecting weak but specific fragment hits in biophysical screens (SPR, DSF, or ligand-observed NMR). The validated lipoxygenase-inhibitory SAR of the 2-methylfuran-3-carboxylate scaffold [1] further justifies its inclusion in inflammation- or eicosanoid-pathway-focused fragment sets.

Medicinal Chemistry Campaigns Exploiting the Cyclopropylmethyl Group for Metabolic Stability Optimization

For programs targeting enzymes or receptors where oxidative metabolism at the 5-position substituent is a known liability (e.g., CYP3A4-mediated benzylic hydroxylation of alkylfurans), the cyclopropylmethyl group provides a well-precedented strategy for reducing metabolic clearance while maintaining favorable binding interactions [2]. The methylene spacer isolates the cyclopropane ring from direct conjugation with the electron-rich furan, potentially reducing the risk of reactive metabolite formation via furan epoxidation—a known toxicity concern with furan-containing compounds. The demonstrated binding productivity of CPM-furan conjugates (Ki 940 nM for CHEMBL516287 [3]) supports the translational relevance of this design strategy.

Diversity-Oriented Synthesis (DOS) Employing the Carboxylic Acid Handle for Parallel Library Generation

The free carboxylic acid at the 3-position provides a versatile synthetic handle for amide coupling, esterification, or reduction to the primary alcohol, enabling rapid parallel synthesis of diverse compound libraries for high-throughput screening . The cyclopropylmethyl group at the 5-position remains chemically orthogonal under standard amide bond-forming conditions (EDC/HOBt, HATU, or T3P), allowing systematic exploration of the 3-position vector while maintaining the unique 5-substituent topology. The Brønsted acid-promoted cascade methodology established for cyclopropyl-furan synthesis [4] provides a precedent for scalable preparation, supporting progression from milligram-scale library synthesis to gram-scale lead optimization without requiring de novo route development.

Quote Request

Request a Quote for 5-(Cyclopropylmethyl)-2-methylfuran-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.